molecular formula C13H17ClFN3 B12233527 N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12233527
M. Wt: 269.74 g/mol
InChI Key: MEPRJDNYFKYQPE-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride is a chemical compound with the molecular formula C12H15ClFN3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The choice of diketone and reaction conditions can influence the substitution pattern on the pyrazole ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced through a similar nucleophilic substitution reaction, using a fluoroethyl halide.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride can be compared with other similar compounds, such as:

    N-benzyl-1-(2-chloroethyl)-4-methylpyrazol-3-amine: This compound has a chloroethyl group instead of a fluoroethyl group, which can influence its reactivity and biological activity.

    N-benzyl-1-(2-bromoethyl)-4-methylpyrazol-3-amine: The presence of a bromoethyl group can lead to different chemical and biological properties compared to the fluoroethyl derivative.

    N-benzyl-1-(2-iodoethyl)-4-methylpyrazol-3-amine: The iodoethyl group can also affect the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoroethyl group, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-11-10-17(8-7-14)16-13(11)15-9-12-5-3-2-4-6-12;/h2-6,10H,7-9H2,1H3,(H,15,16);1H

InChI Key

MEPRJDNYFKYQPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CC=C2)CCF.Cl

Origin of Product

United States

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